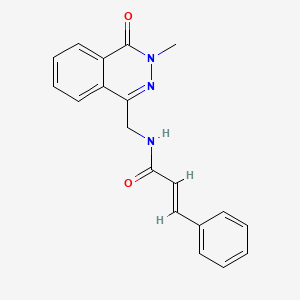

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide is a complex organic compound that features a phthalazinone core linked to a cinnamamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide typically involves the following steps:

Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by reacting 3-methylphthalic anhydride with hydrazine hydrate under reflux conditions to yield 3-methyl-4-oxo-3,4-dihydrophthalazine.

Attachment of the Cinnamamide Moiety: The phthalazinone intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cinnamamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the phthalazinone or cinnamamide moieties.

Reduction: Reduced forms of the cinnamamide moiety.

Substitution: Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

Industry: Used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of poly (ADP-ribose) polymerase, which is crucial in DNA repair mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

- 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

- (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

- N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide

Uniqueness

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide is unique due to its combined phthalazinone and cinnamamide structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.

Actividad Biológica

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide is a synthetic compound that belongs to the class of phthalazine derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and insecticidal applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Formula : C20H19N3O3

- Molecular Weight : 365.39 g/mol

- IUPAC Name : this compound

This compound primarily exerts its biological effects through the inhibition of bromodomain and extra-terminal (BET) proteins, specifically BRD4. This interaction leads to the modulation of gene expression associated with cell proliferation and survival pathways.

Target Pathways:

- c-Myc Pathway : The compound has been shown to inhibit the c-Myc oncogene, which is crucial in many cancers. By disrupting c-Myc dimerization with Max, it effectively reduces c-Myc transcriptional activity.

- Oxidative Stress Response : It interacts with enzymes like superoxide dismutase and catalase, influencing oxidative stress pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 34.8 | Inhibition of c-Myc-Max dimerization |

| Daudi (Lymphoma) | 30.5 | Induction of G0/G1 phase arrest |

| MCF7 (Breast) | 25.0 | Modulation of apoptotic pathways |

Data sourced from in vitro studies on various cancer cell lines.

Insecticidal Activity

The compound also exhibits significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. Studies showed that it has an LC50 value of 28.9 μM after 24 hours of exposure.

| Compound | LC50 (μM) | LC90 (μM) | Cytotoxicity in Mammals |

|---|---|---|---|

| N-cinnamamide derivative | 28.9 ± 5.6 | 162.7 ± 26.2 | None at 5200 μM |

| Temephos (positive control) | <10.94 | Not reported | Yes |

Findings indicate that while effective against larvae, it shows no significant cytotoxicity towards human cells at high concentrations.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in Cancer Research demonstrated that N-cinnamamide derivatives significantly inhibited tumor growth in xenograft models by targeting the c-Myc pathway . -

Insecticidal Efficacy :

Research conducted on the larvicidal effects against Aedes aegypti indicated that compounds with similar structural motifs to N-cinnamamide showed promise as environmentally friendly insecticides .

Propiedades

IUPAC Name |

(E)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-22-19(24)16-10-6-5-9-15(16)17(21-22)13-20-18(23)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOYMWHWBMETPF-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.